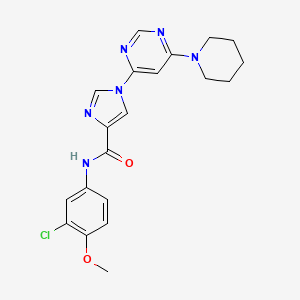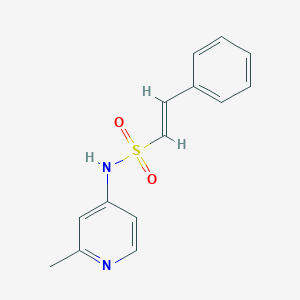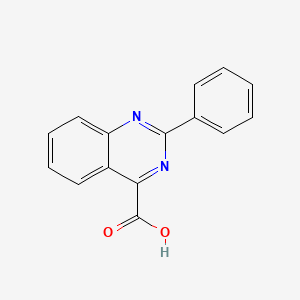
2-Phenylquinazoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10N2O2 . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds were characterized by ¹H-NMR, (13)C-NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H, (H,18,19) .
Chemical Reactions Analysis
In the discovery of potent Histone Deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinazoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-Phenylquinazoline-4-carboxylic acid derivatives have been synthesized using microwave-irradiated methods. These derivatives showed notable in vitro antimicrobial activity against various microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa, with some compounds demonstrating a minimum inhibitory concentration of less than 10 µg (Bhatt & Agrawal, 2010).
Chemical Synthesis Advancements
Research on this compound has led to new synthetic routes for 4-phenylquinazoline derivatives. These methods involve reactions of hydroxyglycine with 2-aminobenzophenones, yielding high-quality products under mild conditions (Hoefnagel et al., 1993).
Novel Approach for 2-Phenylquinazoline Synthesis
A novel and efficient approach for synthesizing 2-phenylquinazolines has been developed. This method utilizes sp(3) C-H functionalization, yielding a variety of 2-phenylquinazolines with good to excellent yields (Zhang et al., 2010).
Anti-Platelet Aggregation Activity
2-Phenylquinazoline derivatives have been synthesized and evaluated for their anti-platelet aggregation activity. Among these, certain compounds displayed potent inhibitory effects on platelet aggregation induced by ADP (Eskandariyan & Kobarfard, 2012).
Antibacterial and Other Therapeutic Activities
A range of 2-phenylquinazoline derivatives has been synthesized and assessed for various therapeutic activities, including antibacterial, anthelmintic, analgesic, and anti-inflammatory effects (Debnath & Manjunath, 2011).
Antiviral and Cytotoxic Activities
Novel 2,3-disubstitutedquinazolin-4(3H)-one derivatives, synthesized through the condensation of specific compounds with anthranilic acid, have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam et al., 2010).
BCRP Inhibition
Certain 2-phenylquinazoline derivatives, specifically those with a phenyl ring attached via an amine-containing linker, have been found to be potent inhibitors of Breast Cancer Resistance Protein (BCRP), a significant finding in cancer research (Juvale & Wiese, 2012).
Applications in Molecular Chemistry
Research on this compound has contributed to the development of novel molecules with potential therapeutic applications, such as agonists of the peroxisome proliferators-activated receptor (PPAR) gamma (Azukizawa et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 2-Phenylquinazoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . They play a significant role in the modulation of cellular functions and activities .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . The compound exhibits significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .
Biochemical Pathways
The inhibition of HDACs affects the acetylation levels of histone proteins . This disruption can lead to changes in gene expression, affecting various cellular functions and activities . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .
Pharmacokinetics
The structure-activity relationship (sar) analysis of the compound and its derivatives has been conducted
Result of Action
The inhibition of HDACs by this compound leads to significant cellular effects. In vitro anticancer studies have shown that the compound induces G2/M cell cycle arrest and promotes apoptosis . These effects contribute to the compound’s anticancer activity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Phenylquinazoline-4-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, this compound can affect gene expression and cellular functions .
Cellular Effects
The effects of this compound on cells are largely related to its role as an HDAC inhibitor . By inhibiting HDACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce G2/M cell cycle arrest and promote apoptosis in K562 cells, a human leukemia cell line .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . As an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing them from removing acetyl groups from histones . This results in a more relaxed chromatin structure, which can alter gene expression and subsequently influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Subcellular Localization
Given its role as an HDAC inhibitor, it may be localized in the nucleus where it can interact with histones to influence gene expression
Eigenschaften
IUPAC Name |
2-phenylquinazoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVHXYUJLYICKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)
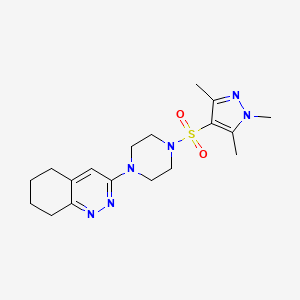


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

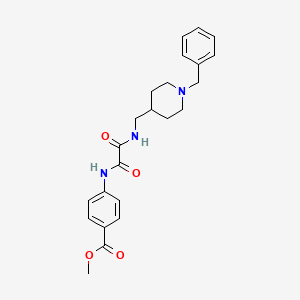

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)
